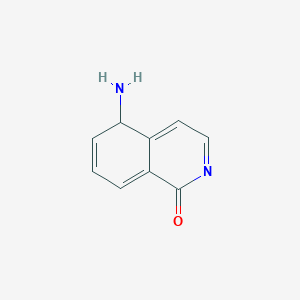
5-amino-5H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-5H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by retro-Claisen acyl cleavage and cyclization . These reactions typically require specific conditions such as high temperatures and the presence of catalysts like nickel or copper.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as nickel or copper, is common in these methods to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, typically using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amino-substituted isoquinolines .
Scientific Research Applications
5-Amino-5H-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 5-amino-5H-isoquinolin-1-one involves the inhibition of poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in detecting and repairing DNA damage. By inhibiting PARPs, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2H-isoquinolin-1-one
- 3-Aminoisoquinolin-1-one
- 5-Amino-3-methylisoquinolin-1-one
Uniqueness
5-Amino-5H-isoquinolin-1-one is unique due to its high water solubility and potent inhibitory effects on PARP-1 and PARP-2. Compared to other similar compounds, it has shown greater efficacy in enzyme inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-amino-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H,10H2 |
InChI Key |
VEPFARHFQDYMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















